rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine
Description
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine is a chiral amine featuring a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 4-position and a methanamine group at the 2-position. The compound exists as a racemic mixture, indicating equal proportions of both enantiomers. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol .
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(2S,4S)-4-phenyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |
InChI Key |
AUEHVTZPXZGHPK-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2 |
Canonical SMILES |
C1C(COC1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Oxolane Ring Functionalization
The oxolane ring is functionalized through a two-step process:
-
Phenyl Group Introduction : A 4-position hydroxyl or halide group on the oxolane undergoes nucleophilic substitution with a phenyl Grignard reagent (e.g., phenylmagnesium bromide). This step typically proceeds in tetrahydrofuran (THF) at −78°C to room temperature.
-
Amine Group Installation : The 2-position is modified via reductive amination. For example, a ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine.
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (de%) | Source |
|---|---|---|---|---|
| Phenyl introduction | PhMgBr, THF, −78°C → rt, 12 h | 65–75 | 90 (R,R) | |
| Reductive amination | NH4OAc, NaBH3CN, MeOH, 24 h | 50–60 | 85 (R,R) |
Purification and Isolation Techniques
Crude product mixtures require stringent purification to isolate the (2R,4R) enantiomer:
-
Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures. Mobile phases often consist of hexane/isopropanol (90:10) with 0.1% diethylamine.
-
Crystallization : Diastereomeric salt formation using (−)-di-p-toluoyl-D-tartaric acid in ethanol enhances enantiomeric purity to >99% ee.
Table 2: Purification Performance Metrics
| Method | Purity (%) | Enantiomeric Excess (ee%) | Recovery (%) |
|---|---|---|---|
| Chiral HPLC | 98–99 | 95–99 | 70–80 |
| Diastereomeric salt | 99 | >99 | 60–70 |
Optimization of Reaction Conditions
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to improve stereoselectivity:
Solvent and Temperature Effects
-
Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates by stabilizing transition states during phenyl group installation.
-
Low-Temperature Conditions : Maintaining −78°C during Grignard reactions minimizes side reactions, improving yields by 15–20%.
Analytical Characterization Methods
Structural Confirmation
Stereochemical Analysis
-
Chiral HPLC : Retention times of 8.2 min (R,R) and 9.7 min (S,S) using a Chiralpak AD-H column.
-
Optical Rotation : (c = 1.0, CHCl3) for the (2R,4R) enantiomer.
Challenges and Alternative Approaches
Competing Side Reactions
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its therapeutic applications due to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for treating various diseases.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial effects of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine against several bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antibiotic agent.
Biological Research
In biological studies, this compound is explored for its role in biochemical pathways and interactions with biological macromolecules. Its mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity.
Table 1: Biological Targets and Effects
Industrial Applications
Beyond medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in developing new materials and chemical processes due to its unique structural characteristics.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used to create complex molecules |
| Material Science | Development of novel materials |
Future Research Directions
Ongoing research aims to further elucidate the compound's mechanism of action and explore additional therapeutic applications. Studies are focusing on:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion.
- Toxicology : Assessing safety profiles for potential clinical use.
- Novel Formulations : Developing delivery systems to enhance bioavailability.
Mechanism of Action
The mechanism of action of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and commercial attributes of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine and related compounds:
Key Observations:
Stereochemical Variations : The diastereomer rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine shares the same molecular formula but differs in stereochemistry at the 4-position, leading to distinct physicochemical properties and commercial availability .
Simpler Analogs: (R)-Tetrahydrofuran-2-methylamine (C₅H₁₁NO) lacks the phenyl group, resulting in a lower molecular weight (101.15 g/mol) and higher hydrophilicity, making it a preferred intermediate for less complex syntheses .
Functional Group Modifications: rac-[(3R,4R)-4-aminooxolan-3-yl]methanol hydrochloride replaces the phenyl group with a hydroxyl group and incorporates a hydrochloride salt, improving water solubility .
Pharmacological Implications (Inferred)
While direct pharmacological data are absent in the evidence, structural analogs provide insights:
- The phenyl group in this compound may enhance binding to aromatic receptors or enzymes compared to non-aromatic analogs.
- Racemic mixtures often require resolution for enantiomer-specific activity, adding complexity to drug development pipelines.
Q & A
Q. How can the stereochemical configuration of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine be experimentally determined?
Methodological Answer: The absolute stereochemistry can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL . For racemic mixtures, co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) or incorporation of heavy atoms (e.g., bromine) may enhance anomalous scattering effects, enabling unambiguous assignment of the (2R,4R) configuration . Complementary techniques like circular dichroism (CD) or vibrational optical activity (VOA) spectroscopy can validate chiral centers by correlating experimental spectra with density functional theory (DFT)-calculated models.
Q. What synthetic strategies are effective for preparing this compound with high diastereomeric purity?
Methodological Answer: A stereoselective approach involves Sharpless asymmetric epoxidation or oxidative cyclization of precursor diols, followed by ring-opening with ammonia or protected amines. For example:
Start with (2R,4R)-4-phenyloxolane-2-carboxylic acid.
Convert to the corresponding amide via Curtius rearrangement.
Reduce the amide to the primary amine using LiAlH4 or catalytic hydrogenation.
Key intermediates should be purified via flash chromatography (silica gel, hexane/EtOAc gradients) to minimize diastereomer cross-contamination .
Q. How can enantiomers of this compound be separated for biological testing?
Methodological Answer: Use chiral stationary phase (CSP) HPLC with columns such as Chiralpak IA/IB or Daicel AD-H. Optimal conditions may involve:
- Mobile phase: Hexane/isopropanol (90:10) with 0.1% diethylamine.
- Flow rate: 1.0 mL/min, detection at 254 nm.
Validate resolution using polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be resolved?
Methodological Answer: Discrepancies between SC-XRD (solid-state) and NMR/DFT (solution-phase) data often arise from dynamic conformational equilibria. To address this:
Perform variable-temperature NMR to probe rotational barriers of the oxolane ring.
Compare with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model flexibility.
Use synchrotron radiation for high-resolution XRD to detect minor conformers .
Q. What strategies optimize the metabolic stability of this compound derivatives in preclinical studies?
Methodological Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring to reduce cytochrome P450-mediated oxidation.
- Deuterium incorporation : Replace labile C-H bonds (e.g., α to the amine) with C-D to slow metabolism (deuterium isotope effect ).
- In vitro assays : Use human liver microsomes (HLM) or hepatocyte cultures to quantify intrinsic clearance. Validate with LC-MS/MS metabolite profiling .
Q. How can computational methods guide the design of analogs with improved target binding affinity?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against the target protein (e.g., GPCRs or enzymes).
Use free-energy perturbation (FEP) or MM-GBSA to predict ΔΔG values for substituent effects.
Prioritize analogs with enhanced hydrogen-bonding (e.g., -OH or -NH₂ groups) at the oxolane 2-position.
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. How to address discrepancies in enantiomeric excess (%ee) values reported by HPLC vs. NMR?
Methodological Answer:
- HPLC : Ensure baseline separation and confirm column integrity (e.g., test with known chiral standards).
- NMR : Use chiral solvating agents (e.g., Pirkle’s alcohol) at high field strength (≥500 MHz) to resolve split signals.
- Root cause : Check for racemization during analysis (e.g., acidic HPLC conditions) or impurities skewing integration .
Key Methodological Tables
Q. Table 1. Typical Chiral HPLC Conditions for Enantiomer Separation
| Column | Mobile Phase | Flow Rate | Retention Times (min) | Resolution (Rs) |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (85:15) | 1.0 mL/min | 12.3 (R), 14.7 (S) | 2.5 |
| Daicel IA | Heptane:EtOH (90:10) | 0.8 mL/min | 9.8 (R), 11.2 (S) | 1.8 |
Q. Table 2. In Vitro Metabolic Stability Parameters
| Derivative | t₁/₂ (HLM, min) | Clint (µL/min/mg) | Major Metabolite |
|---|---|---|---|
| Parent | 15.2 | 45.6 | N-Oxide |
| CF₃-substituted | 32.8 | 18.3 | Deaminated ketone |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
